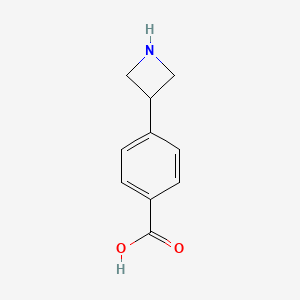
4-(Azetidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)benzoic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates under DBU catalysis.
Suzuki–Miyaura Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Functionalized Azetidines: Products from aza-Michael addition.
Coupled Products: Products from Suzuki–Miyaura coupling reactions.
Scientific Research Applications
4-(Azetidin-3-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutically active compounds, including positive allosteric modulators of GABA A receptors.
Materials Science: The unique structural properties of the azetidine ring make it useful in the design of novel materials.
Biological Studies: It serves as a structural analogue for 4-aminobutanoic acid (GABA), making it useful in neurological research.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a modulator of GABA A receptors, influencing neurotransmission. The azetidine ring can interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
(Azetidin-3-yl)acetic acid: A structural analogue used in neurological research.
3-Arylazetidin-3-yl)acetates: Used for the preparation of pharmaceutically active agents.
Uniqueness
4-(Azetidin-3-yl)benzoic acid is unique due to the combination of the azetidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(azetidin-3-yl)benzoic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13) |
InChI Key |
YWBATECNRHKLET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



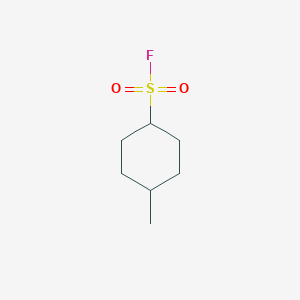
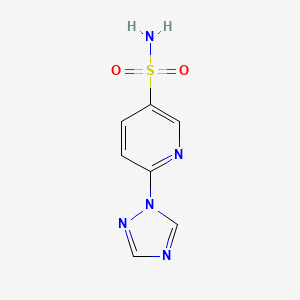
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
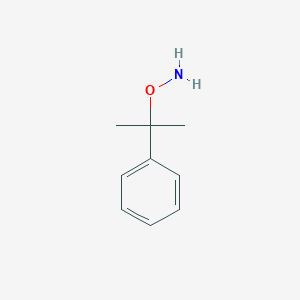

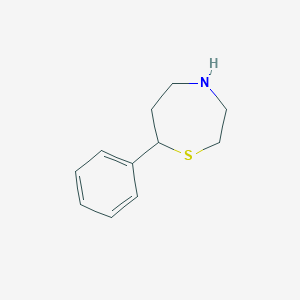
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
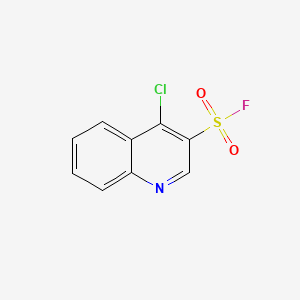
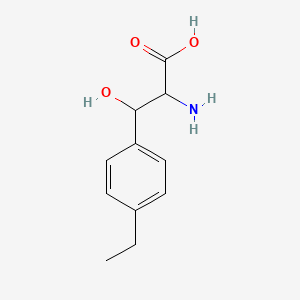
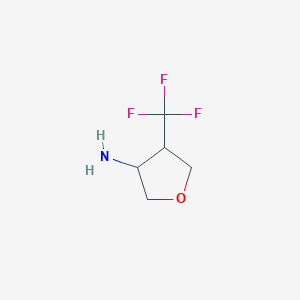
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)

